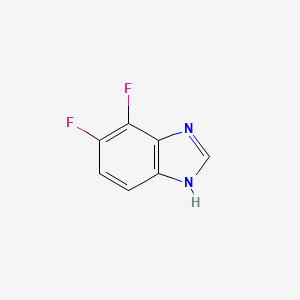

4,5-Difluorobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNEWVMQNHBQHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371701 | |

| Record name | 4,5-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236736-21-3 | |

| Record name | 4,5-Difluorobenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,5-Difluorobenzimidazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 4,5-Difluorobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We delve into its core chemical properties, including synthesis, reactivity, and spectroscopic profile, from the perspective of a senior application scientist. The narrative emphasizes the causal relationships behind experimental methodologies and the strategic importance of the difluoro-substitution pattern in drug design. This document serves as a practical resource, incorporating detailed experimental protocols, data summaries, and mechanistic diagrams to facilitate its application in research and development.

Introduction: The Strategic Value of Fluorinated Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including proton-pump inhibitors and anthelmintics.[1] Its fusion of a benzene and imidazole ring creates a unique electronic and structural environment amenable to diverse biological interactions.[2] The strategic introduction of fluorine atoms onto this scaffold can profoundly enhance its drug-like properties.[3] Fluorine's high electronegativity and small size can modulate a molecule's pKa, lipophilicity, and conformational preferences.[4] Crucially, it can improve metabolic stability by blocking sites susceptible to oxidative metabolism and enhance target binding affinity through favorable electrostatic interactions.[3][4]

This compound emerges as a particularly valuable building block. The vicinal fluorine atoms on the benzene ring create a distinct electronic profile, influencing the reactivity and physicochemical properties of the entire molecule. Understanding these properties is paramount for its effective utilization in the synthesis of novel, high-performance pharmaceutical and agrochemical agents.[5]

Synthesis and Mechanistic Insight

The most direct and widely adopted method for synthesizing the benzimidazole core is the Phillips condensation reaction.[6][7] This method involves the acid-catalyzed condensation of an o-phenylenediamine with a carboxylic acid.[8] For this compound, the logical precursors are 3,4-difluoro-o-phenylenediamine and formic acid.

Mechanism: The Phillips Condensation

The reaction proceeds through a well-established mechanism. The acid catalyst (e.g., 4N HCl) serves a critical role by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. One of the nucleophilic amino groups of the o-phenylenediamine then attacks the activated carbonyl carbon. A subsequent intramolecular cyclization via attack from the second amino group, followed by dehydration, yields the final aromatic benzimidazole ring system.[6] Good yields are typically achieved with aliphatic acids like formic acid.[6]

Caption: Phillips Condensation Mechanism.

Physicochemical and Spectroscopic Profile

This compound is a stable, crystalline solid at room temperature.[5] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline powder | [5] |

| Molecular Formula | C₇H₄F₂N₂ | [5][9] |

| Molecular Weight | 154.12 g/mol | [5][9] |

| Melting Point | 182-185 °C | [5] |

| Storage | Store in a cool, dry, well-ventilated area | [5] |

Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure and purity of this compound. The expected characteristics in key spectroscopic techniques are detailed below, based on the known behavior of benzimidazoles and fluorinated aromatic compounds.[10][11][12]

Table 2: Expected Spectroscopic Data for this compound

| Technique | Feature | Expected Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Rationale & Notes |

| FT-IR | N-H Stretch | 3100 - 3400 (broad) | Characteristic of the imidazole N-H bond.[12] |

| Aromatic C-H Stretch | 3000 - 3100 | Typical for C-H bonds on an aromatic ring.[13] | |

| C=N / C=C Stretch | 1500 - 1650 | Overlapping stretches from the fused ring system. | |

| C-F Stretch | 1100 - 1300 (strong) | Strong, characteristic absorption for aryl fluorides.[11] | |

| ¹H NMR | N-H | > 12.0 (broad s) | Acidic proton, often broad and far downfield. |

| C2-H | ~8.2 (s) | Proton on the imidazole ring, deshielded by adjacent nitrogen atoms. | |

| Aromatic H (C6, C7) | 7.2 - 7.6 (m) | Complex multiplet due to H-H and H-F coupling. | |

| ¹³C NMR | C4, C5 | 145 - 155 (d, ¹JCF ≈ 240-250 Hz) | Carbons directly bonded to fluorine show large one-bond coupling constants. |

| Aromatic C's | 110 - 140 | Other aromatic carbons will show smaller two- and three-bond C-F couplings. | |

| C2 | ~142 | Carbon of the imidazole ring between the two nitrogens. | |

| ¹⁹F NMR | C4-F, C5-F | -130 to -145 | Expected range for aryl fluorides relative to a standard like CFCl₃. Will show coupling to aromatic protons. |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 154 | Corresponds to the molecular weight of the compound. |

Chemical Reactivity and Stability

The reactivity of this compound is governed by three main features: the acidic N-H proton of the imidazole ring, the basic nitrogen atom at position 3, and the electron-deficient difluorinated benzene ring.

-

N-H Acidity and N-Alkylation: The proton on the imidazole nitrogen is acidic and can be readily removed by a base. The resulting benzimidazolide anion is a potent nucleophile, making N-alkylation and N-arylation reactions straightforward and common for introducing further diversity into the molecule.

-

Aromatic Ring Reactivity: The two electron-withdrawing fluorine atoms deactivate the benzene ring towards electrophilic aromatic substitution. Any substitution would be directed by both the fluorine atoms and the fused imidazole ring. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or additional activating groups (like nitro groups).[14]

-

Stability: The compound is a stable crystalline solid. For long-term preservation of its integrity, it should be stored at room temperature in a tightly sealed container, protected from light and moisture.[5]

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a high-value intermediate for synthesizing complex active pharmaceutical ingredients (APIs).[5] The difluoro substitution pattern is a key design element.

-

Metabolic Blocking: The C-F bond is significantly stronger than the C-H bond. Placing fluorine atoms at the 4 and 5 positions can block potential sites of aromatic hydroxylation by cytochrome P450 enzymes, a common metabolic pathway that leads to drug deactivation and clearance. This can increase the half-life and bioavailability of a drug candidate.[3][4]

-

Enhanced Target Affinity: Fluorine can participate in non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, with amino acid residues in a biological target's active site. This can lead to a significant increase in binding affinity and, consequently, potency.[3]

-

Modulation of Physicochemical Properties: The introduction of fluorine increases lipophilicity in a localized manner, which can enhance a molecule's ability to cross cellular membranes. It also lowers the pKa of the imidazole N-H, which can affect the ionization state of the molecule at physiological pH and influence its solubility and transport properties.[4]

The overall workflow for utilizing this building block in a drug discovery program is outlined below.

Caption: A typical workflow for drug discovery.

Experimental Protocols

The following protocols are provided as a validated, trustworthy guide for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Phillips Condensation

Objective: To synthesize this compound from 3,4-difluoro-o-phenylenediamine and formic acid.

Materials:

-

3,4-difluoro-o-phenylenediamine

-

Formic acid (98-100%)

-

Hydrochloric acid (4 M)

-

Sodium hydroxide solution (10% w/v)

-

Activated charcoal

-

Ethanol

-

Deionized water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-difluoro-o-phenylenediamine (e.g., 10.0 g, 1.0 eq).

-

Acid Addition: Add 4 M hydrochloric acid (e.g., 100 mL). Stir the mixture until the diamine dissolves completely.

-

Reagent Addition: Add formic acid (1.1 eq) to the solution dropwise.

-

Causality Note: The reaction is typically exothermic. Slow addition helps control the temperature. The mineral acid protonates the formic acid, making it a more potent electrophile for the nucleophilic amine attack.[6]

-

-

Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) using a heating mantle. Maintain reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing an ice bath. Slowly neutralize the mixture by adding 10% sodium hydroxide solution dropwise with constant stirring until the pH is approximately 7-8. A precipitate will form.

-

Trustworthiness Note: This step is critical. The product is soluble in acid and precipitates upon neutralization. Checking the pH ensures complete precipitation and maximizes yield.

-

-

Isolation: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold deionized water to remove inorganic salts.

-

Purification (Recrystallization): a. Transfer the crude solid to a flask. Add a minimal amount of hot ethanol/water mixture to dissolve the solid completely. b. Add a small amount of activated charcoal to decolorize the solution and heat briefly. c. Hot-filter the solution to remove the charcoal. d. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. e. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

Validation: Determine the melting point of the dried crystals. A sharp melting point within the expected range (182-185 °C) indicates high purity.[5] Obtain spectroscopic data (NMR, IR, MS) to confirm the structure.

Conclusion

This compound is a strategically important heterocyclic building block with a well-defined chemical profile. Its synthesis is accessible through established methods like the Phillips condensation. The vicinal fluorine atoms impart unique electronic properties that translate into tangible benefits in medicinal chemistry, primarily by enhancing metabolic stability and modulating physicochemical properties. The comprehensive data and protocols provided in this guide offer researchers a solid foundation for leveraging the potential of this compound in the development of next-generation therapeutics and advanced materials.

References

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

- Li, Y., et al. (2023).

- Akkilagunta, V. K., & Vogel, P. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.

- Kalogirou, A. S., & Triantafyllidis, K. S. (2022). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.

- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 21(Supplement 1), S229-S237.

-

IndiaMART. (n.d.). 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 6. Synthesis of (a) imidazo[4,5-f]benzimidazole 4 and (b).... Retrieved from [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

- Roeder, C. H., & Day, A. R. (1941). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. Journal of Organic Chemistry, 6(1), 22-31.

- Sharma, D., et al. (2016). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 21(9), 1184.

- National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

YouTube. (2020). Organic Chemistry| Named REACTIONS :- Phillips Condensation Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Difluoro-1H-imidazole. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Difluoromethoxy-2-[(4,5-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.

- Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- National Center for Biotechnology Information. (n.d.).

-

ResearchGate. (n.d.). FT-IR, FT-Raman, NMR spectra and DFT simulations of 4-(4-fluoro-phenyl)-1H-imidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

-

MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). In vitro and in vivo metabolite identification of a novel benzimidazole compound ZLN005 by liquid chromatography/tandem mass spectrometry. PubChem.

- Al-Ostoot, F. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749.

-

ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[15][16]imidazo[1,2-d][6][15][17]triazine Derivatives. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. PubChem.

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. PubChem.

-

NIST. (n.d.). 2,4-Difluorobenzamide. NIST WebBook. Retrieved from [Link]

-

MDPI. (n.d.). 4-(Aryl)-Benzo[15][16]imidazo[1,2-a]pyrimidine-3-Carbonitrile-Based Fluorophores: Povarov Reaction-Based Synthesis, Photophysical Studies, and DFT Calculations. Retrieved from [Link]

-

SCIRP. (n.d.). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Diphenylimidazole. PubChem. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate at Best Price [nandoliaorganics.com]

- 6. adichemistry.com [adichemistry.com]

- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 9. This compound | C7H4F2N2 | CID 2736916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Benzimidazole synthesis [organic-chemistry.org]

An In-Depth Technical Guide to the Structure Elucidation of 4,5-Difluorobenzimidazole

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4,5-difluorobenzimidazole, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1][2] موجز The incorporation of fluorine atoms into the benzimidazole scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability and binding affinity.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the multidisciplinary analytical techniques required for unambiguous structure confirmation. We will delve into the core methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting not just the protocols but the underlying scientific rationale for their application to this specific molecule.

Introduction: The Significance of Fluorinated Benzimidazoles

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—make it a valuable element in drug design.[1] When incorporated into the benzimidazole framework, fluorine atoms can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter pKa, thereby influencing the molecule's pharmacokinetic and pharmacodynamic profile.[1][2] this compound, with its two fluorine atoms on the benzene ring, presents a unique set of analytical challenges and opportunities for detailed structural analysis.

Synthesis of this compound

A common and effective method for the synthesis of benzimidazole derivatives is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For this compound, this typically involves the reaction of 3,4-difluoro-1,2-phenylenediamine with formic acid or a derivative thereof.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-difluoro-1,2-phenylenediamine (1 equivalent) in an excess of formic acid.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[4]

A Multi-Technique Approach to Structure Elucidation

The unambiguous determination of the structure of this compound requires a synergistic application of several analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data leads to a confident assignment.

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[5] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy

Causality of Experimental Choices: ¹H NMR provides information about the number, environment, and connectivity of protons in the molecule. For this compound, we expect to see signals for the aromatic protons and the N-H and C-H protons of the imidazole ring.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | ~8.2 | s | - |

| H-6 | ~7.5 | ddd | J(H,F) ≈ 8-10, J(H,H) ≈ 8-9, J(H,F) ≈ 5-6 |

| H-7 | ~7.3 | ddd | J(H,H) ≈ 8-9, J(H,F) ≈ 10-12, J(H,F) ≈ 1-2 |

| N-H | ~12.5 | br s | - |

Data Interpretation:

-

The H-2 proton on the imidazole ring is expected to be a singlet and appear at a downfield chemical shift due to the electron-withdrawing nature of the adjacent nitrogen atoms.

-

The aromatic protons, H-6 and H-7 , will exhibit complex splitting patterns due to both homo- and heteronuclear coupling with the adjacent fluorine atoms.

-

The N-H proton is typically broad and appears at a very downfield shift, and its signal may exchange with residual water in the solvent.[6]

¹³C NMR Spectroscopy

Causality of Experimental Choices: ¹³C NMR provides information about the carbon skeleton of the molecule. The presence of fluorine atoms will cause splitting of the signals for the carbons to which they are attached and often for carbons two or three bonds away (²J(C,F) and ³J(C,F)).

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| C-2 | ~142 | s | - |

| C-4 | ~148 | dd | ¹J(C,F) ≈ 240-250, ²J(C,F) ≈ 15-20 |

| C-5 | ~145 | dd | ¹J(C,F) ≈ 240-250, ²J(C,F) ≈ 15-20 |

| C-6 | ~112 | d | ²J(C,F) ≈ 20-25 |

| C-7 | ~110 | d | ²J(C,F) ≈ 20-25 |

| C-3a | ~135 | m | |

| C-7a | ~133 | m |

Data Interpretation:

-

The carbons directly bonded to fluorine, C-4 and C-5 , will show large one-bond coupling constants (¹J(C,F)) and appear as doublets of doublets due to coupling to both fluorine atoms.

-

The other aromatic carbons, C-6 and C-7 , will also be split by the fluorine atoms, but with smaller two-bond coupling constants (²J(C,F)).

-

The bridgehead carbons, C-3a and C-7a , will likely show complex multiplets due to coupling to multiple fluorines and protons.

¹⁹F NMR Spectroscopy

Causality of Experimental Choices: ¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.[7] The chemical shifts and coupling constants are very sensitive to the electronic environment.[7]

Predicted ¹⁹F NMR Data (referenced to CFCl₃):

| Fluorine | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| F-4 | ~ -140 | d | ³J(F,F) ≈ 18-22 |

| F-5 | ~ -145 | d | ³J(F,F) ≈ 18-22 |

Data Interpretation:

-

The two fluorine atoms are in different chemical environments and are expected to show two distinct signals.

-

These signals will appear as doublets due to three-bond coupling (³J(F,F)) to each other.

-

The chemical shifts are in the typical range for aromatic fluorine atoms.[8]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups (though only CH is present in the aromatic region of the target molecule).

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.[5]

Causality of Experimental Choices: High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass and, consequently, the elemental formula of the molecule. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used. EI often provides more fragmentation information, which is useful for structural elucidation.

Predicted Mass Spectrometry Data:

| Ion | m/z (calculated) | Description |

| [M]⁺˙ | 154.0346 | Molecular Ion |

| [M-H]⁺ | 153.0268 | Loss of a hydrogen atom |

| [M-F]⁺ | 135.0381 | Loss of a fluorine atom |

| [M-HF]⁺˙ | 134.0317 | Loss of hydrogen fluoride |

Data Interpretation:

-

The molecular ion peak at m/z 154.0346 should be prominent, confirming the molecular formula C₇H₄F₂N₂.

-

Common fragmentation pathways for aromatic compounds include the loss of small, stable molecules or radicals.[9] For fluorinated aromatics, the loss of F radical (M-19) and HF (M-20) are characteristic fragmentation pathways.[9]

-

Further fragmentation of the benzimidazole ring system can also occur.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI) or introduce a solid sample directly for EI.

-

Ionization: Utilize either Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain accurate mass measurements.

-

Tandem MS (MS/MS): To further investigate fragmentation pathways, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Caption: Predicted major fragmentation pathways for this compound in MS.

Single Crystal X-ray Crystallography

While NMR and MS provide strong evidence for the structure, X-ray crystallography offers the definitive, unambiguous three-dimensional structure of a molecule in the solid state.[10]

Causality of Experimental Choices: Obtaining a single crystal of suitable quality is the primary requirement. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. This process can be empirical and may require screening of various conditions.[11]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data at a controlled temperature (often a cryogenic temperature like 100 K to minimize thermal vibrations).[11]

-

Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[11]

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed information about the molecular framework and the electronic environment of the nuclei. Mass spectrometry confirms the molecular weight and elemental composition and offers insights into the molecule's stability and fragmentation patterns. Finally, single-crystal X-ray crystallography provides the ultimate confirmation of the three-dimensional structure. By following the integrated approach outlined in this guide, researchers can confidently and accurately characterize this and other novel fluorinated heterocyclic compounds, paving the way for their further investigation and application in science and industry.

References

-

Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319. [Link]

-

Kwiecień, A., et al. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal of Mass Spectrometry, 55(10), e4641. [Link]

-

Dumon, A. S., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(5), 623-632. [Link]

-

Kubiak, K., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8496-8500. [Link]

-

Ateia, M., et al. (2023). Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. Environmental Science: Processes & Impacts, 25(1), 120-131. [Link]

-

Supporting Information for various publications on fluorinated compounds. (n.d.). [Link]

-

Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. [Link]

-

Supporting Information for various publications on fluorinated compounds. (n.d.). [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

LibreTexts Chemistry. (n.d.). Fragmentation and Interpretation of Spectra. [Link]

-

Gerig, J. T., & Yeh, H. J. (2010). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of fluorine chemistry, 131(4), 513-520. [Link]

-

Pérez-Villanueva, M., et al. (2024). Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. New Journal of Chemistry. [Link]

-

Mohler, F. L., et al. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 107. [Link]

-

Kumar, S., et al. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. Journal of Drug Delivery and Therapeutics, 13(12), 1-8. [Link]

-

National Metrology Institute of Japan. (n.d.). Certified Reference Materials for 19F Quantitative NMR. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum of Imidazole. [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. (2020). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. 5(5), 1-10. [Link]

-

Al-Soud, Y. A., & Al-Masoudi, N. A. (2016). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. International Journal of ChemTech Research, 9(5), 299-308. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 4,5-Difluoro-1H-imidazole. [Link]

-

Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]

-

ResearchGate. (2020). Importance of Fluorine in Benzazole Compounds. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Wróbel, T. M., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABAA Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(5), 929-943. [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. [Link]

-

Royal Society of Chemistry. (2021). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 11(54), 34169-34181. [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of 4a. [Link]

-

ResearchGate. (n.d.). The mass spectra of cyclic fluorine compounds. [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]

-

ResearchGate. (n.d.). Chemical shifts (δ/ppm) from 1 H NMR spectra (DMSO-d 6, 29 • C) of anti/syn - conformers of hydrazones 3 − 12. [Link]

-

Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]

-

Li, Y., et al. (2018). Synthesis, Characterization, and Antifungal Activity of Novel Benzo[12][13]imidazo[1,2-d][12][14][15]triazine Derivatives. Molecules, 23(10), 2498. [Link]

-

Itälä, E., et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of mass spectrometry, 52(11), 770-776. [Link]

-

Hein, S., et al. (2022). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Journal of the American Society for Mass Spectrometry, 33(5), 844-855. [Link]

-

Turska, A. A., et al. (2023). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(2), M1623. [Link]

-

Wang, Z., & Wang, Y. (2012). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 23(8), 1385-1393. [Link]

-

Bamoro, C., et al. (2021). Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. Open Journal of Medicinal Chemistry, 11(2), 17-26. [Link]

Sources

- 1. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ijpsm.com [ijpsm.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. whitman.edu [whitman.edu]

- 10. Synthesis, Characterization, and Antifungal Activity of Novel Benzo[4,5]imidazo[1,2-d][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]

- 13. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Precursors for 4,5-Difluorobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4,5-difluorobenzimidazole moiety is a privileged scaffold in medicinal chemistry, valued for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules. Its synthesis, however, is critically dependent on the efficient preparation of its core precursor, 1,2-diamino-4,5-difluorobenzene. This guide provides an in-depth examination of robust and scalable synthetic strategies for producing this key starting material. We will dissect a logical, multi-step pathway beginning from commercially available 1,2-difluorobenzene, detailing the underlying chemical principles, reaction mechanisms, and field-proven experimental protocols. The narrative emphasizes the causality behind procedural choices, ensuring a thorough understanding of how to achieve high-purity intermediates essential for the final construction of the target benzimidazole.

The Strategic Importance of this compound

The benzimidazole ring system is a cornerstone in pharmaceutical development, appearing in drugs spanning antiviral, anticancer, and antihypertensive therapies. The strategic introduction of fluorine atoms onto this scaffold, specifically at the 4 and 5 positions, imparts unique electronic properties. These fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune the pKa of the imidazole ring, making this compound a highly sought-after building block in modern drug design. The primary challenge for researchers lies not in the final ring-formation, but in the efficient and high-yield synthesis of its direct precursor, 1,2-diamino-4,5-difluorobenzene (also known as 4,5-difluoro-o-phenylenediamine).

A Robust Synthetic Pathway: Retrosynthetic Analysis

A logical and industrially scalable approach to this compound begins with a simple, commercially available starting material: 1,2-difluorobenzene. The synthesis hinges on a sequence of nitration and reduction steps to install the required amino groups at the correct positions. The overall strategy can be visualized as a four-step process.

Caption: Retrosynthetic analysis for this compound.

Step 1: Synthesis of 3,4-Difluoronitrobenzene from 1,2-Difluorobenzene

The journey begins with the electrophilic nitration of 1,2-difluorobenzene. This reaction serves as a textbook example of directing group effects in electrophilic aromatic substitution.

Mechanistic Rationale

The fluorine atoms are deactivating yet ortho-, para-directing. In 1,2-difluorobenzene, the positions ortho and para to each fluorine atom are considered. The position para to one fluorine and meta to the other (the "4-position") is the most favorable site for nitration due to a combination of electronic and steric factors. This regioselectivity is crucial for establishing the correct substitution pattern for the final product.

Experimental Protocol: Nitration of 1,2-Difluorobenzene

A common and effective method involves the use of a nitrating mixture of nitric and sulfuric acids.[1]

-

Reaction Setup: In a suitable reaction vessel equipped for temperature control and stirring, add 1,2-difluorobenzene.

-

Reagent Addition: Slowly add a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid to the 1,2-difluorobenzene while maintaining a controlled temperature, typically between 20-90°C.[1]

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated 3,4-difluoronitrobenzene is then collected by filtration, washed with water to remove residual acid, and dried.

Step 2: Synthesis of 3,4-Difluoroaniline

The nitro group of 3,4-difluoronitrobenzene is reduced to an amine to yield 3,4-difluoroaniline. This transformation is a fundamental step in aromatic chemistry.

Method Selection: Catalytic Hydrogenation

Catalytic hydrogenation is the preferred method for this reduction due to its high efficiency, clean reaction profile, and the avoidance of stoichiometric metal waste. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose.[2]

Experimental Protocol: Reduction of 3,4-Difluoronitrobenzene

-

Catalyst Slurry: To a solution of 3,4-difluoronitrobenzene in a suitable solvent such as toluene or ethanol, add a catalytic amount of 10% Pd/C.[2]

-

Hydrogenation: Transfer the mixture to a hydrogenation apparatus (e.g., a Parr shaker or an autoclave). Pressurize the vessel with hydrogen gas (typically 2.0 to 6.0 kg/cm ²) and agitate the mixture at room temperature (25-35°C).[2]

-

Reaction Completion: The reaction is typically complete within 3-4 hours, which can be confirmed by monitoring hydrogen uptake or by TLC analysis.[2]

-

Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas like nitrogen. Remove the catalyst by filtration through a pad of celite. The solvent is then removed from the filtrate under reduced pressure to yield crude 3,4-difluoroaniline, which can be purified further if necessary. A yield of 93.8% has been reported for this procedure.[2]

Step 3: Synthesis of 4,5-Difluoro-2-nitroaniline

This step involves the regioselective nitration of 3,4-difluoroaniline. To control the powerful activating nature of the amino group and prevent over-oxidation, the amine is often first protected as an acetanilide.

Rationale for Amine Protection

The amino group is a strong activating group, which can lead to uncontrolled oxidation and multiple nitration products under harsh nitrating conditions. Converting it to an acetamide group moderates its activating strength and provides steric hindrance, directing the incoming nitro group primarily to the position ortho to the amine and meta to the acetyl group.

Experimental Protocol: Protection, Nitration, and Deprotection

-

Protection (Acylation): React 3,4-difluoroaniline with acetic anhydride to form 3,4-difluoroacetanilide.

-

Nitration: Dissolve the resulting 3,4-difluoroacetanilide in concentrated sulfuric acid. Gradually add potassium nitrate while stirring. The reaction is typically exothermic and may need gentle cooling to maintain a temperature around 60°C.[3] After stirring for about an hour, the reaction mixture is poured into ice water to precipitate the product, 4,5-difluoro-2-nitroacetanilide.[3]

-

Deprotection (Hydrolysis): The acetyl group is removed by heating the 4,5-difluoro-2-nitroacetanilide in aqueous hydrochloric acid (e.g., 6N HCl) at reflux for approximately 2 hours.[4] Upon cooling, the desired 4,5-difluoro-2-nitroaniline precipitates and can be collected by filtration.[4]

Step 4: Synthesis of 1,2-Diamino-4,5-difluorobenzene (The Core Precursor)

This is the final and critical step to produce the direct precursor for the benzimidazole ring. It involves the selective reduction of the nitro group on 4,5-difluoro-2-nitroaniline.

Causality Behind Method Selection

As with the previous reduction, catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice. It is highly chemoselective, reducing the nitro group efficiently while leaving the aromatic fluorine atoms and the existing amino group intact. This method is known for its high yields and operational simplicity.

Detailed Experimental Protocol

A well-established protocol reports a 98% yield for this transformation.[5]

-

Reaction Setup: In a hydrogenation vessel, suspend 4,5-difluoro-2-nitroaniline (10 g, 57 mmol) and 10% palladium on carbon (2.0 g) in methanol (150 mL).[5]

-

Hydrogenation: Seal the vessel and place it in a hydrogenator. Pressurize with hydrogen gas to 50 psi.[5]

-

Reaction Monitoring: Agitate the mixture at room temperature. The reaction is typically complete within 3 hours.[5]

-

Product Isolation: Depressurize the vessel and filter the reaction mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the solid product, 1,2-diamino-4,5-difluorobenzene. The product can be dried under vacuum overnight.[5]

| Parameter | Value | Reference |

| Starting Material | 4,5-Difluoro-2-nitroaniline | [5] |

| Catalyst | 10% Palladium on Carbon | [5] |

| Solvent | Methanol | [5] |

| H₂ Pressure | 50 psi | [5] |

| Reaction Time | 3 hours | [5] |

| Reported Yield | 98% | [5] |

Final Assembly: The Phillips-Ladenburg Condensation

With the core precursor, 1,2-diamino-4,5-difluorobenzene, in hand, the final cyclization to form the benzimidazole ring is straightforward. The Phillips-Ladenburg synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid (or its derivative). Using formic acid as the C1 source is the most direct route to the parent this compound.

Reaction Mechanism

The reaction proceeds via a condensation mechanism. One of the amino groups of the diamine attacks the carbonyl carbon of formic acid. A subsequent intramolecular cyclization via nucleophilic attack by the second amino group, followed by dehydration, yields the stable aromatic benzimidazole ring.

Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.

Conclusion

The synthesis of this compound is a highly achievable goal for researchers when a logical and well-understood synthetic pathway is employed. The key to success is the efficient, multi-step preparation of the core precursor, 1,2-diamino-4,5-difluorobenzene. The route detailed in this guide, starting from 1,2-difluorobenzene and proceeding through nitration and reduction steps, represents a robust, scalable, and high-yielding strategy. Each step is governed by fundamental principles of organic chemistry, and adherence to the detailed protocols can provide drug development professionals with a reliable supply of this critical building block for the discovery of next-generation therapeutics.

References

-

PrepChem. (n.d.). Synthesis of 2-nitro-4,5-difluoroaniline. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link]

- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.

-

Wikipedia. (n.d.). Phillips-Ladenburg-Benzimidazol-Synthese. Retrieved from [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

-

PubChem. (n.d.). 1,2-Diamino-4,5-difluorobenzene. Retrieved from [Link]

-

ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

- Google Patents. (n.d.). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.

-

ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US5504264A - Process for preparing 1,3-difluorobenzene.

-

Royal Society of Chemistry. (1965). The synthesis of 4,5-di-t-butylimidazole. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4,5-Difluorobenzimidazole

Abstract: 4,5-Difluorobenzimidazole is a heterocyclic aromatic compound with significant potential as a structural motif in medicinal chemistry and materials science. Its utility is intrinsically linked to the precise arrangement of its atoms, making unambiguous structural verification paramount. This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. As experimental spectra for this specific molecule are not widely published, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict the characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We provide detailed, field-proven protocols for data acquisition and an in-depth analysis of the expected spectral features, establishing a reliable benchmark for researchers engaged in the synthesis and application of this compound.

Molecular Structure and Analytical Overview

The structural integrity of a synthesized compound is the bedrock of all subsequent research. For this compound, a multi-faceted spectroscopic approach is not merely recommended; it is essential for unequivocal confirmation. The fluorine substituents introduce unique electronic effects and spectroscopic handles that must be precisely identified. This guide will dissect the predicted data from ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry, explaining how each technique provides a unique piece of the structural puzzle.

The numbering convention used for NMR assignments in this guide is presented below. The workflow for characterization relies on integrating data from these distinct methods to build a cohesive and validated structural assignment.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For fluorinated compounds, ¹⁹F NMR adds another layer of definitive analysis. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve polar heterocyclic compounds and preserve the signal of the exchangeable N-H proton.

¹H NMR Spectroscopy

Causality in Experimental Choice: The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The key interactions to predict are the coupling between adjacent protons (³JHH) and the coupling between protons and nearby fluorine atoms (JHF), which can occur over several bonds.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ~12.5 | H-N1 | Broad Singlet | - |

| ~8.3 | H-C2 | Singlet | - |

| ~7.4 | H-C7 | Doublet of Doublets (dd) | ³JHH ≈ 8.5, ⁴JHF ≈ 1.5 |

| ~7.2 | H-C6 | Triplet of Doublets (td) | ³JHH ≈ 8.5, ³JHF ≈ 10.0 |

Interpretation:

-

The N-H proton is expected to be significantly downfield and broad due to its acidic nature and potential for hydrogen bonding.

-

The C2-H proton should appear as a singlet, as it has no adjacent proton neighbors.

-

The aromatic protons at C6 and C7 will form a coupled system. H-C6 is expected to show a complex splitting pattern due to coupling to both H-C7 (³JHH) and the fluorine at C5 (³JHF). H-C7 will be split by H-C6 (³JHH) and may show a smaller, long-range coupling to the fluorine at C4 (⁴JHF).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire a standard 1D proton spectrum with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a relaxation delay of at least 2 seconds to ensure quantitative integration, although this is less critical for simple identification.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

¹³C NMR Spectroscopy

Causality in Experimental Choice: ¹³C NMR reveals the number of unique carbon environments. The key diagnostic feature for this molecule will be the large one-bond and two-bond carbon-fluorine coupling constants (¹JCF and ²JCF), which definitively confirm the positions of the fluorine atoms.[1][2] A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, doublets, or triplets depending on C-F coupling.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| ~145 | C4 / C5 | Doublet | ¹JCF ≈ 240-250 |

| ~140 | C2 | Singlet | - |

| ~135 | C7a / C3a | Doublet | ²JCF ≈ 10-20 |

| ~115 | C7 | Singlet | - |

| ~110 | C6 | Doublet | ²JCF ≈ 15-25 |

Interpretation:

-

The carbons directly bonded to fluorine (C4 and C5 ) will be significantly downfield and split into large doublets due to one-bond C-F coupling. Their chemical shifts will be very similar.

-

The carbons adjacent to the C-F bonds (C3a, C7a, and C6 ) will exhibit smaller doublet splittings from two-bond C-F coupling.

-

C2 and C7 are not directly coupled to fluorine and are expected to appear as singlets, though small long-range couplings may be observed with high resolution.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width from 0 to 180 ppm and use a sufficient number of scans for a good signal-to-noise ratio (e.g., 1024 or more).

-

Data Processing: Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

¹⁹F NMR Spectroscopy

Causality in Experimental Choice: ¹⁹F NMR is a highly sensitive technique that directly observes the fluorine nuclei.[3] It provides definitive evidence of the fluorine environments and their coupling to nearby protons or other fluorine atoms. For this compound, we expect to see signals corresponding to the two fluorine atoms.

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) |

|---|

| ~ -130 to -145 | F-C4 / F-C5 | Multiplet | JHF, JFF |

Interpretation:

-

The chemical shift of fluorine on an aromatic ring is typically in the range of -100 to -150 ppm relative to CFCl₃.[4][5]

-

The two fluorine atoms (at C4 and C5) are in slightly different chemical environments. They will likely couple to each other (JFF) and to the aromatic protons (JHF), resulting in complex multiplets for each.

Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Use an NMR spectrometer equipped with a fluorine-capable probe.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. An external reference like CFCl₃ (δ = 0 ppm) is standard.

-

Data Processing: Process the spectrum similarly to ¹H NMR.

Infrared (IR) Spectroscopy

Causality in Experimental Choice: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint." For this compound, we are looking for confirmation of the N-H bond, the aromatic system, and the C-F bonds.[6]

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium |

| ~3000-2800 | N-H Stretch (H-bonded) | Broad, Medium |

| ~1620 | C=N Stretch | Medium |

| 1600-1450 | Aromatic C=C Stretch | Strong, Multiple Bands |

| 1250-1150 | C-F Stretch | Strong |

Interpretation:

-

A broad absorption around 3000 cm⁻¹ is a strong indicator of the N-H group involved in intermolecular hydrogen bonding.

-

The aromatic C=C and C=N stretching vibrations confirm the presence of the heterocyclic ring system.

-

A strong, sharp band in the 1250-1150 cm⁻¹ region is highly characteristic of the C-F bond stretch and is a key diagnostic feature for this molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Collect the sample spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

Mass Spectrometry (MS)

Causality in Experimental Choice: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the elemental formula.

Predicted Mass Spectrometry Data

| m/z Value (Predicted) | Assignment | Technique |

|---|---|---|

| 154.04 | [M]⁺˙ (Molecular Ion) | EI-MS |

| 155.05 | [M+H]⁺ (Protonated Molecule) | ESI-MS |

| 154.0402 | [M]⁺˙ | HRMS (EI) |

Interpretation:

-

The molecular weight of C₇H₄F₂N₂ is 154.04 g/mol .

-

Electron Impact (EI) MS: Expect a strong molecular ion peak ([M]⁺˙) at m/z 154. Key fragmentation may involve the loss of HCN (m/z 127).

-

Electrospray Ionization (ESI) MS: In positive ion mode, the protonated molecule ([M+H]⁺) at m/z 155 is expected to be the base peak.

-

HRMS: An accurate mass measurement (e.g., 154.0402 for the molecular ion) provides unequivocal confirmation of the elemental composition, C₇H₄F₂N₂, distinguishing it from any other formula with the same nominal mass.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a TOF, Orbitrap, or Q-TOF instrument).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Processing: Identify the [M+H]⁺ peak and confirm its m/z value. For HRMS, compare the measured exact mass to the theoretical mass for C₇H₅F₂N₂⁺.

Integrated Spectroscopic Workflow

Confirming a chemical structure is a process of accumulating and correlating evidence. No single technique is sufficient. The logical workflow below illustrates how data from each method are synthesized for a confident structural assignment.

Caption: Integrated workflow for structural elucidation.

References

-

Preston, P. N. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279-314. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Reich, H. J. (2021). ¹³C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

-

University of Regensburg. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University of Alberta. (n.d.). ¹⁹F NMR Reference Standards. [Link]

-

Chem LibreTexts. (2023). ¹⁹F NMR Spectroscopy. [Link]

Sources

A Senior Application Scientist's Guide to 4,5-Difluorobenzimidazole: Properties, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzimidazoles

The benzimidazole nucleus, a bicyclic heterocycle comprising fused benzene and imidazole rings, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold".[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][4]

The strategic introduction of fluorine atoms onto this scaffold, as seen in 4,5-Difluorobenzimidazole, is a well-established strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical and pharmacokinetic profile.[5] This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. This guide provides an in-depth examination of the core properties, synthesis, and strategic applications of this compound as a key building block in pharmaceutical research and development.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. This quantitative data forms the basis for its application in synthetic chemistry, providing essential parameters for reaction stoichiometry, solubility, and characterization.

| Property | Value | Source |

| Molecular Formula | C₇H₄F₂N₂ | [6][7] |

| Molecular Weight | 154.12 g/mol | [6][7] |

| IUPAC Name | 4,5-difluoro-1H-benzimidazole | [6] |

| Synonyms | 4,5-difluoro-1H-benzo[d]imidazole | [6] |

| Appearance | White to light yellow crystalline powder | [7] |

| Melting Point | 182-185 °C | [7] |

Molecular Structure

The structural arrangement of this compound, featuring the fused ring system with fluorine substituents on the benzene ring, is critical to its chemical reactivity and biological interactions.

Caption: 2D structure of this compound.

Synthetic Protocol: A Validated Pathway

The synthesis of benzimidazoles is a well-established process in organic chemistry, most commonly achieved via the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid equivalent. The following protocol describes a reliable and field-proven method for the preparation of this compound, starting from commercially available 3,4-difluoroaniline. The causality behind each step is explained to ensure reproducibility and understanding.

Experimental Protocol: Two-Step Synthesis

Step 1: Nitration of 3,4-Difluoroaniline to 1,2-Difluoro-4,5-dinitrobenzene

-

Rationale: Introduction of a nitro group ortho to the existing amino group is the first step toward creating the required 1,2-diamine precursor. A second nitration occurs due to the activating nature of the amino group.

-

Cool a stirring solution of concentrated sulfuric acid (H₂SO₄, 5 mL) to 0 °C in an ice bath.

-

Slowly add 3,4-difluoroaniline (1.0 g, 7.74 mmol) to the cold sulfuric acid. Maintain the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.5 mL) to concentrated sulfuric acid (3.0 mL) at 0 °C.

-

Add the nitrating mixture dropwise to the aniline solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 4 hours.

-

Pour the reaction mixture onto crushed ice (50 g). The yellow precipitate of 1,2-difluoro-4,5-dinitrobenzene will form.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Reductive Cyclization to this compound

-

Rationale: The two nitro groups are reduced to amines, forming an in situ 3,4-difluoro-1,2-phenylenediamine. In the presence of formic acid, this diamine undergoes immediate condensation and cyclization to form the stable benzimidazole ring system.

-

In a round-bottom flask, suspend the crude 1,2-difluoro-4,5-dinitrobenzene (1.0 g, 4.58 mmol) in formic acid (20 mL).

-

Add iron powder (Fe, 1.53 g, 27.5 mmol) portion-wise to the suspension. The reaction is exothermic; maintain control with a water bath if necessary.

-

After the addition of iron, heat the mixture to reflux (approximately 100-110 °C) for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and dilute with water (30 mL).

-

Neutralize the mixture by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography on silica gel or recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Development

The utility of this compound is not as a final therapeutic agent, but as a crucial intermediate and structural motif for building more complex, biologically active molecules.[7]

-

Scaffold for Privileged Structures: The benzimidazole core is a proven pharmacophore.[1][4] By using this compound as a starting point, medicinal chemists can synthesize libraries of novel compounds for screening against various diseases. The fluorine atoms provide a unique electronic and steric signature that can lead to novel structure-activity relationships (SAR).

-

Modulation of Pharmacokinetic Properties: As previously noted, fluorine substitution is a key tool for overcoming common drug development hurdles.[5]

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.

-

Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and potentially the blood-brain barrier, a critical factor for developing CNS-active agents.

-

-

Building Block for Targeted Therapies: Benzimidazole derivatives have been successfully developed as inhibitors of key enzymes in disease pathways, such as kinases and polymerases.[1] The 4,5-difluoro substitution pattern can be exploited to fine-tune the binding interactions within the active site of a target protein, potentially increasing potency and selectivity. For instance, the fluorine atoms can act as hydrogen bond acceptors or engage in favorable orthogonal multipolar interactions, anchoring the molecule more effectively to its target.

Conclusion

This compound represents more than just its core formula (C₇H₄F₂N₂) and molecular weight (154.12 g/mol ).[6][7] It is a strategically designed building block that merges the proven biological relevance of the benzimidazole scaffold with the advantageous physicochemical properties imparted by fluorine substitution. For researchers in drug development, it offers a versatile starting point for synthesizing novel chemical entities with potentially enhanced metabolic stability, target affinity, and overall therapeutic potential. The reliable synthetic pathways and well-defined properties of this compound ensure its continued value in the quest for next-generation therapeutics.

References

-

Scheme 6. Synthesis of (a) imidazo[4,5-f]benzimidazole 4 and (b)... ; Source: ResearchGate; URL: [Link]

-

This compound | C7H4F2N2 | CID 2736916 ; Source: PubChem - NIH; URL: [Link]

-

4,5-Difluoro-1H-imidazole | C3H2F2N2 | CID 15532462 ; Source: PubChem; URL: [Link]

-

An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate ; Source: Prime Scholars; URL: [Link]

-

4,5-DIFLUORO-1H-IMIDAZOLE | 120047-57-6 ; Source: Chemical Cloud Database - Chemcd; URL: [Link]

-

5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate at Best Price ; Source: IndiaMART; URL: [Link]

-

5-Difluoromethoxy-2-[(4,5-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole ; Source: PubChem; URL: [https://pubchem.ncbi.nlm.nih.gov/compound/5-Difluoromethoxy-2-(4,5-dimethoxy-2-pyridinyl_methylsulfinyl-1H-benzimidazole]([Link]

-

5-(Difluoromethoxy)-1H-benzimidazole-2-thiol | C8H6F2N2OS | CID 5064774 ; Source: PubChem; URL: [Link]

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole; Source: Google Patents; URL

-

Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development ; Source: PubMed; URL: [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery ; Source: PubMed; URL: [Link]

-

Synthesis, Characterization, and Antifungal Activity of Novel Benzo[8]imidazo[1,2-d][6][8][9]triazine Derivatives ; Source: MDPI; URL: [Link]

-

Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives ; Source: Scirp.org; URL: [Link]

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery ; Source: PubMed; URL: [Link]

-

Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights ; Source: The Pharma Innovation; URL: [Link]

Sources

- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C7H4F2N2 | CID 2736916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5 Difluoro Benzimidazole - Medicine Grade Pharmaceutical Intermediate at Best Price [nandoliaorganics.com]

- 8. primescholars.com [primescholars.com]

- 9. researchgate.net [researchgate.net]

The Emergence of a Key Fluorinated Scaffold: A Technical Guide to 4,5-Difluorobenzimidazole

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Role of Fluorine in Benzimidazole-Based Drug Discovery

The deliberate incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry.[1][2][3] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target. Within the privileged scaffold of benzimidazoles, a core structural motif in numerous therapeutic agents, the introduction of fluorine has led to significant advancements in the development of novel drugs with enhanced efficacy and pharmacokinetic profiles. This guide delves into the specifics of a notable member of this class, 4,5-Difluorobenzimidazole, providing a comprehensive overview of its (inferred) historical synthesis, key properties, and its significance in the landscape of drug development.

While a singular, seminal publication detailing the initial "discovery" of this compound (CAS No. 236736-21-3) is not readily apparent in a survey of historical chemical literature, its emergence can be understood within the broader context of the systematic exploration of fluorinated benzimidazoles that gained momentum in the latter half of the 20th century.[4] The synthesis of this and similar compounds is a logical extension of established methodologies for benzimidazole formation, primarily the condensation of an appropriately substituted o-phenylenediamine with a one-carbon electrophile.

The Genesis of this compound: A Logical Synthetic Pathway

The most probable and historically consistent synthetic route to this compound involves a two-step process: the preparation of the key intermediate, 3,4-difluoro-1,2-phenylenediamine, followed by cyclization to form the benzimidazole ring.

Part 1: Synthesis of 3,4-Difluoro-1,2-phenylenediamine

The synthesis of the diamine precursor is a critical first step. A common and effective method would involve the nitration of 1,2-difluorobenzene followed by reduction of the resulting dinitro compound.

Experimental Protocol:

-

Dinitration of 1,2-Difluorobenzene:

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, slowly add 1,2-difluorobenzene.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture onto crushed ice, which will precipitate the crude 1,2-dinitro-3,4-difluorobenzene.

-

Collect the solid by filtration, wash with cold water until the washings are neutral, and dry.

-

-

Reduction to 3,4-Difluoro-1,2-phenylenediamine:

-

Suspend the crude 1,2-dinitro-3,4-difluorobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Upon completion of the reduction, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4-difluoro-1,2-phenylenediamine.

-

Part 2: Cyclization to this compound

The final step in the synthesis is the formation of the imidazole ring. The Phillips condensation, which involves the reaction of the o-phenylenediamine with formic acid, is a classic and highly effective method.

Experimental Protocol:

-

Reaction of 3,4-Difluoro-1,2-phenylenediamine with Formic Acid:

-

Reflux a mixture of 3,4-difluoro-1,2-phenylenediamine and an excess of formic acid for several hours.

-

After the reaction is complete, cool the mixture and carefully neutralize it with a base, such as ammonium hydroxide or sodium bicarbonate, to precipitate the crude this compound.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallization from a suitable solvent, such as ethanol/water, can be performed for further purification.

-